molecular formula C6H4ClN3O3S B2610287 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid CAS No. 2460757-41-7

3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid

Cat. No.: B2610287
CAS No.: 2460757-41-7
M. Wt: 233.63
InChI Key: KDQWDOGQKRGBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid is a heterocyclic compound featuring a fused pyrrole-pyridazine core. The molecule is substituted with a chlorine atom at position 3 and a sulfonic acid (–SO₃H) group at position 4.

Properties

IUPAC Name

3-chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O3S/c7-5-1-3-4(14(11,12)13)2-8-6(3)10-9-5/h1-2H,(H,8,10)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQWDOGQKRGBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=NN=C1Cl)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridazine derivative, chlorination and subsequent sulfonation can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrrolo-pyridazine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of pyrrolo[2,3-c]pyridazine compounds exhibit significant anticancer properties. These compounds act as inhibitors of protein kinases involved in cancer progression. For instance, studies have demonstrated that specific pyrrolo[2,3-c]pyridazine derivatives can inhibit the activity of Janus Kinase 3 (JAK3), which is implicated in several malignancies and autoimmune disorders .

Neurological Disorders

The compound is also being investigated for its potential in treating neurodegenerative diseases. In particular, it has been associated with the inhibition of LRRK2 (Leucine-rich repeat kinase 2), a protein linked to Parkinson's disease. Compounds similar to 3-Chloro-7H-pyrrolo[2,3-c]pyridazine have shown promise in preclinical models for modulating LRRK2 activity and potentially alleviating symptoms associated with neurodegeneration .

Case Studies in Synthesis

Several patents outline methods for synthesizing pyrrolo[2,3-c]pyridazine derivatives with improved yields and reaction efficiencies. For example, a recent patent describes an optimized process that includes the use of specific catalysts and reaction conditions to enhance the formation of the desired compound while minimizing by-products .

Clinical Trials

Although many compounds derived from pyrrolo[2,3-c]pyridazine are still in preclinical stages, some have progressed to clinical trials. These trials assess their efficacy in treating conditions such as rheumatoid arthritis and certain types of cancer. The outcomes are closely monitored to evaluate therapeutic benefits versus potential side effects .

Comparative Data Table

Application AreaCompound ActivityTarget Disease/Condition
AnticancerJAK3 inhibitionVarious malignancies
Neurological DisordersLRRK2 inhibitionParkinson's disease
Autoimmune DisordersImmunomodulationRheumatoid arthritis, lupus

Mechanism of Action

The mechanism of action of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

Key analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Key Functional Groups
3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid* C₇H₄ClN₃O₃S Cl (position 3), –SO₃H (position 5) Sulfonic acid, chloro
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ Cl (position 5), –COOH (position 2) Carboxylic acid, chloro
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid C₇H₄ClN₃O₂ Cl (position 4), –COOH (position 5) Carboxylic acid, chloro
Ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate C₂₃H₂₀N₄O₂ NH₂ (position 5), ester (position 6) Amino, ester

*Assumed molecular formula based on analogs .

Research Findings and Key Data

  • Synthetic Yields : Chloro-substituted pyrroloheterocycles (e.g., 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) are synthesized in 71–95% yields under optimized conditions, suggesting efficient routes for the target compound .
  • Thermal Stability : Sulfonic acid derivatives generally exhibit higher thermal stability than carboxylic acids due to strong S–O bonds, as observed in related sulfonated catalysts .
  • Biological Activity: Pyrrolo[2,3-c]pyridazines with electron-withdrawing groups (e.g., –Cl, –SO₃H) show enhanced binding to enzymatic targets (e.g., kinases) compared to methoxy or amino derivatives .

Biological Activity

3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C6H4ClN3O3S
  • CAS Number : 2460757-41-7

The compound features a pyrrolo-pyridazine core with a sulfonic acid functional group, which contributes to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it can modulate the activity of various molecular targets through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases.
  • Receptor Binding : It can bind to certain receptors, influencing signaling pathways that regulate cellular functions.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For example, derivatives of this compound have shown promise in inhibiting cancer cell proliferation. The following table summarizes key findings related to its anticancer activity:

StudyCell LineIC50 (µM)Mechanism
HeLa10Apoptosis induction
MCF-715Cell cycle arrest
A54912Inhibition of PI3K pathway

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings indicate potential applications in treating bacterial infections.

Other Biological Activities

In addition to anticancer and antimicrobial activities, research has indicated that this compound may possess:

  • Anti-inflammatory properties : It may inhibit pro-inflammatory cytokines.
  • Neuroprotective effects : Preliminary studies suggest potential benefits in neurodegenerative models.

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells (IC50 values were significantly lower than those for standard chemotherapeutics) .
  • Research on Antimicrobial Properties : A recent publication highlighted the efficacy of this compound against multidrug-resistant bacterial strains, showcasing its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid?

  • Methodological Answer : The synthesis of pyrrolo[2,3-c]pyridazine derivatives typically involves cyclization reactions. For example, 3-chloro-5,6-diphenylpyridazine-4-carbonitrile has been cyclized with ethyl glycinate to form pyrrolo[2,3-c]pyridazine scaffolds . To introduce the sulfonic acid group at position 5, sulfonation via chlorosulfonic acid under controlled temperatures (0–5°C) is recommended, followed by hydrolysis. Key steps include monitoring reaction progress via TLC and isolating intermediates via recrystallization from ethanol/water mixtures.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile gradient) to assess purity. UV detection at 254 nm is advised due to the compound’s aromatic absorption .
  • Structural Confirmation : Employ 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. For example, the sulfonic acid proton is typically deshielded (~δ 13–14 ppm in DMSO-d6). Mass spectrometry (ESI-MS) should confirm the molecular ion peak [M–H]⁻ .

Q. What are the solubility and stability considerations for handling this compound in aqueous solutions?

  • Methodological Answer :

  • Solubility : The sulfonic acid group enhances aqueous solubility (≥50 mg/mL in water at pH 7). For organic solvents, dimethyl sulfoxide (DMSO) is preferred for stock solutions .
  • Stability : Store lyophilized powder at –20°C under inert gas (argon). Aqueous solutions are stable for ≤72 hours at 4°C but degrade under prolonged light exposure. Use amber vials and chelating agents (e.g., EDTA) to mitigate metal-catalyzed oxidation .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during sulfonation of pyrrolo[2,3-c]pyridazine derivatives?

  • Methodological Answer : Regioselectivity in sulfonation is influenced by electronic and steric factors. Computational modeling (DFT at B3LYP/6-31G* level) predicts preferential sulfonation at position 5 due to electron-rich aromatic rings. Experimentally, low-temperature sulfonation (–10°C) with SO₃·pyridine complex minimizes side reactions. Monitor intermediates via LC-MS to confirm selective substitution .

Q. What computational methods predict the reactivity of the sulfonic acid group in further functionalization?

  • Methodological Answer :

  • Reactivity Prediction : Use molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites. For example, the sulfonic acid group acts as a strong electron-withdrawing group, directing substitutions to adjacent positions.
  • Docking Studies : AutoDock Vina can model interactions with biological targets (e.g., kinases), highlighting the sulfonic acid’s role in hydrogen bonding .

Q. How do researchers resolve contradictions in reported spectroscopic data for pyrrolo[2,3-c]pyridazine derivatives?

  • Methodological Answer :

  • Data Validation : Cross-reference NMR chemical shifts with computed values (GIAO method at B3LYP/6-311++G** level). For example, discrepancies in 13C^{13}C-NMR signals for the pyrrolo ring can arise from tautomerism; variable-temperature NMR (VT-NMR) clarifies dynamic equilibria .
  • Collaborative Reproducibility : Compare synthetic protocols (e.g., solvent purity, reaction time) across studies. Public databases like PubChem provide aggregated spectral data for benchmarking .

Key Research Directions

  • Biological Activity Screening : Evaluate kinase inhibition using ADP-Glo™ assays, leveraging the sulfonic acid’s affinity for ATP-binding pockets .
  • Derivatization Studies : Explore coupling with amines (e.g., EDC/NHS chemistry) to generate amide-linked probes for imaging studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.